molecular formula C13H12Cl2F2N2O2 B6099701 2-(2,6-dichlorophenyl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

2-(2,6-dichlorophenyl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B6099701
M. Wt: 337.15 g/mol
InChI Key: UJSKGCBLVDONAG-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenyl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone is a complex organic compound that features a dichlorophenyl group and a difluoromethyl-hydroxy-methyl-pyrazolyl moiety

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. For instance, the oxidation of similar compounds by cytochrome P450 enzymes results in the formation of hydroxy-derivatives . These derivatives can interact with various biological targets, leading to their pharmacological effects.

Comparison with Similar Compounds

2-(2,6-dichlorophenyl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its difluoromethyl-hydroxy-methyl-pyrazolyl moiety, which distinguishes it from other related compounds.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2F2N2O2/c1-7-6-13(21,12(16)17)19(18-7)11(20)5-8-9(14)3-2-4-10(8)15/h2-4,12,21H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSKGCBLVDONAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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